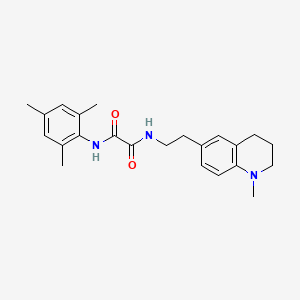
N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as MQAE, is a fluorescent probe that has been widely used in scientific research for the measurement of intracellular chloride ion concentration.
科学的研究の応用
Ocular Hypotensive Action and Physicochemical Evaluation
Research has demonstrated the ocular hypotensive action of tetrahydroquinoline analogs in rabbits, highlighting their potential in reducing intraocular pressure, a crucial factor in treating conditions such as glaucoma. A study focused on the synthesis and testing of new molecular entities based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline, assessing their physicochemical properties and pharmacological activities. The findings revealed significant ocular hypotensive action for certain compounds, with one showing a 33% reduction in intraocular pressure, indicating its potent activity. The study's physicochemical analysis aimed to elucidate the factors contributing to these pharmacological activities, suggesting that solubility, distribution coefficient, and ionization properties significantly influence the compound's ability to penetrate the lipophilic corneal epithelium, thus affecting its efficacy in vivo (Pamulapati & Schoenwald, 2011).
N-Methylated Tetrahydroisoquinolines as Dopaminergic Neurotoxins
Another area of scientific interest involves the study of N-methylated tetrahydroisoquinolines, compounds with structural similarities to known dopaminergic neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research into the N-methylation of dopamine-derived isoquinolines, such as salsolinols, has highlighted a potential pathway for the biosynthesis of neurotoxic compounds, particularly within the substantia nigra of the brain. These compounds may undergo further oxidation to form neurotoxic ions, suggesting a possible link to the pathogenesis of Parkinson's disease. This research underscores the importance of understanding the metabolic pathways and toxicological profiles of such compounds to unravel the molecular mechanisms underlying neurodegenerative diseases (Naoi et al., 1993).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-15-12-16(2)21(17(3)13-15)25-23(28)22(27)24-10-9-18-7-8-20-19(14-18)6-5-11-26(20)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCQMJBYOUBRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

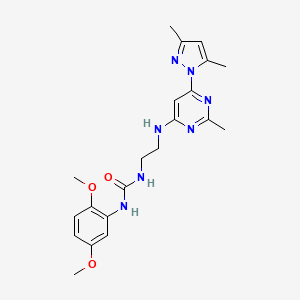
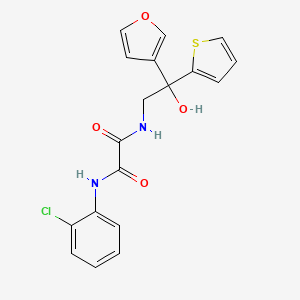
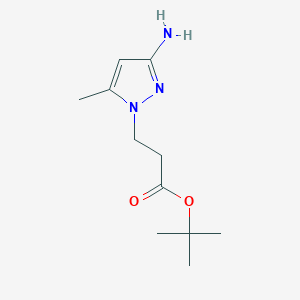

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)
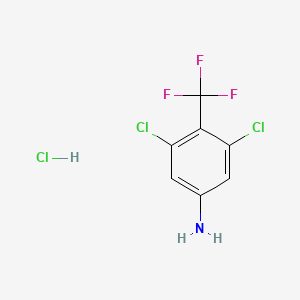
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)
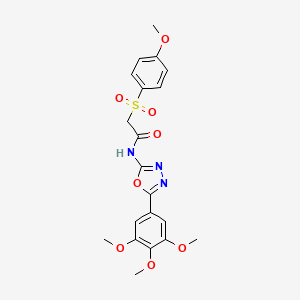


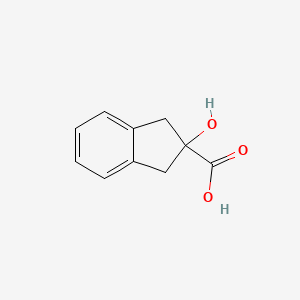
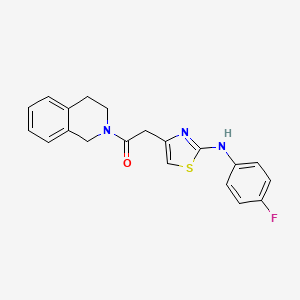
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)